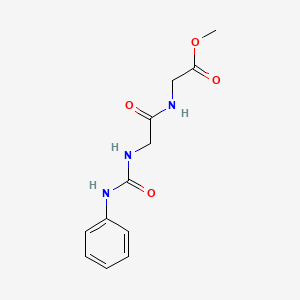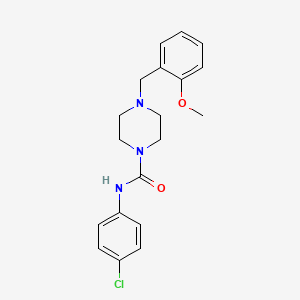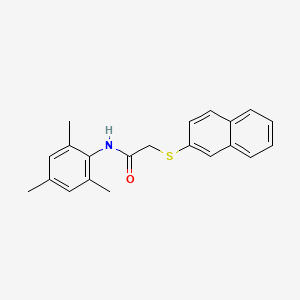
methyl N-(anilinocarbonyl)glycylglycinate
Übersicht
Beschreibung
Methyl N-(anilinocarbonyl)glycylglycinate, also known as MGGA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a glycine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Methyl N-(anilinocarbonyl)glycylglycinate has been used in various scientific research applications, including drug discovery and development, biochemical and physiological studies, and as a tool for investigating the mechanisms of action of various biological processes. methyl N-(anilinocarbonyl)glycylglycinate has been found to have potential as an inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which has implications for the treatment of diabetes and other metabolic disorders. Additionally, methyl N-(anilinocarbonyl)glycylglycinate has been studied for its potential as a prodrug, which can be activated by specific enzymes in the body to release the active drug molecule.
Wirkmechanismus
The mechanism of action of methyl N-(anilinocarbonyl)glycylglycinate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes. In particular, methyl N-(anilinocarbonyl)glycylglycinate has been found to inhibit DPP-IV, an enzyme that is involved in the regulation of glucose and insulin levels in the body. By inhibiting DPP-IV, methyl N-(anilinocarbonyl)glycylglycinate may help to improve glucose tolerance and insulin sensitivity, which could have implications for the treatment of diabetes and other metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl N-(anilinocarbonyl)glycylglycinate are still being studied, but early research suggests that it may have a range of effects on the body. In addition to its potential as an inhibitor of DPP-IV, methyl N-(anilinocarbonyl)glycylglycinate has also been found to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases and conditions. Additionally, methyl N-(anilinocarbonyl)glycylglycinate has been found to have a protective effect on the liver, which could be useful in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(anilinocarbonyl)glycylglycinate has several advantages for use in lab experiments, including its high yield and efficiency in synthesis, as well as its potential as a prodrug. Additionally, methyl N-(anilinocarbonyl)glycylglycinate has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of methyl N-(anilinocarbonyl)glycylglycinate in lab experiments, including its limited solubility in water and its potential for instability in certain conditions.
Zukünftige Richtungen
There are several future directions for the use of methyl N-(anilinocarbonyl)glycylglycinate in scientific research. One potential area of study is the development of methyl N-(anilinocarbonyl)glycylglycinate as a prodrug for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of methyl N-(anilinocarbonyl)glycylglycinate and its potential as an inhibitor of enzymes such as DPP-IV. Finally, there is potential for the use of methyl N-(anilinocarbonyl)glycylglycinate in the development of new drugs and therapies for a range of diseases and conditions, including diabetes, liver disease, and inflammation.
Conclusion
Methyl N-(anilinocarbonyl)glycylglycinate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, and future directions for its use have been extensively studied. methyl N-(anilinocarbonyl)glycylglycinate has potential as an inhibitor of certain enzymes, a prodrug, and a tool for investigating the mechanisms of action of various biological processes. Further research is needed to fully understand the potential of methyl N-(anilinocarbonyl)glycylglycinate and its implications for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(phenylcarbamoylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-11(17)8-13-10(16)7-14-12(18)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYIPSNJUUDLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B4836068.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4836071.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4836083.png)
![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)


![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)
![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4836168.png)